Amino-Tri-(carboxyethoxymethyl)-methane
CAS No.: 174362-95-9
Cat. No.: VC0518649
Molecular Formula: C13H23NO9
Molecular Weight: 337.33
Purity: >97% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 174362-95-9 |
|---|---|
| Molecular Formula | C13H23NO9 |
| Molecular Weight | 337.33 |
| IUPAC Name | 3-[2-amino-3-(2-carboxyethoxy)-2-(2-carboxyethoxymethyl)propoxy]propanoic acid |
| Standard InChI | InChI=1S/C13H23NO9/c14-13(7-21-4-1-10(15)16,8-22-5-2-11(17)18)9-23-6-3-12(19)20/h1-9,14H2,(H,15,16)(H,17,18)(H,19,20) |
| Standard InChI Key | PZOSHMSOMAHCEX-UHFFFAOYSA-N |
| SMILES | C(COCC(COCCC(=O)O)(COCCC(=O)O)N)C(=O)O |
| Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Amino-Tri-(carboxyethoxymethyl)-methane is characterized by its unique molecular structure featuring a central carbon atom with three carboxyethoxymethyl groups and an amino functional group. The compound possesses the following key chemical properties:
The structural arrangement features a nitrogen-containing amino group and multiple carboxylic acid termini, giving this molecule its distinctive reactivity profile. This specific configuration allows it to serve as an effective binding agent in complex molecular systems, particularly those requiring controlled release mechanisms .
Functional Role in Bioconjugation
Amino-Tri-(carboxyethoxymethyl)-methane plays a significant role in bioconjugation chemistry due to its unique functional properties:
Reactive Properties
The compound demonstrates significant reactivity toward carboxylic acids, particularly in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . This property is fundamental to its application in conjugation reactions. The terminal carboxylic acids of the compound can effectively react with primary amine groups when exposed to appropriate activators (such as EDC or HATU), forming stable amide bonds that are essential for bioconjugation processes .
Functional Classification
There appears to be some discrepancy in how this compound is classified functionally in scientific literature. While some sources describe it as a cleavable PEG linker , others categorize it as a non-cleavable linker for bioconjugation . This difference in classification likely relates to specific application contexts and modifications to the base structure that may alter its cleavability in biological systems.
Applications in Pharmaceutical Development
Antibody-Drug Conjugates (ADCs)
One of the primary applications of Amino-Tri-(carboxyethoxymethyl)-methane is in the development of Antibody-Drug Conjugates (ADCs) . ADCs represent a cutting-edge approach to targeted cancer therapy, consisting of:
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A monoclonal antibody that specifically targets cancer cells
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A potent cytotoxic agent (payload)
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A linker molecule that connects the antibody to the payload
In this system, Amino-Tri-(carboxyethoxymethyl)-methane serves as the linker component, connecting the antibody to the cytotoxic agent . This arrangement allows for:
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Selective delivery of the cytotoxic agent to cancer cells
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Reduced systemic toxicity compared to traditional chemotherapy
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Improved therapeutic window for highly potent cytotoxins
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Enhanced stability during circulation
The compound's unique structure enables it to maintain stability in circulation while facilitating drug release upon internalization by target cells, depending on the specific design of the conjugate .
Proteolysis Targeting Chimeras (PROTACs)
Beyond ADCs, Amino-Tri-(carboxyethoxymethyl)-methane has found application in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to targeted protein degradation and consist of:
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A ligand that binds to the target protein
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A ligand that binds to an E3 ubiquitin ligase
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A linker connecting these two functional components
In this context, Amino-Tri-(carboxyethoxymethyl)-methane serves as the linker element that connects the target protein ligand to the E3 ligase recruiting element . This arrangement facilitates:
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Proximity-induced ubiquitination of the target protein
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Subsequent proteasomal degradation of the ubiquitinated target
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Catalytic mode of action where a single PROTAC molecule can induce the degradation of multiple target proteins
The compound's structure provides the appropriate spacing and flexibility needed for optimal PROTAC function, allowing the two recruited proteins to adopt favorable orientations for ubiquitin transfer .
Researchers working with this compound should follow these recommendations to ensure optimal chemical performance in experimental applications.
Research Applications and Developments
Recent scientific literature demonstrates growing interest in Amino-Tri-(carboxyethoxymethyl)-methane, particularly in targeted drug delivery research:
Comparative Studies with Other Linkers
Research comparing various linker technologies for ADCs has included Amino-Tri-(carboxyethoxymethyl)-methane among the candidates evaluated. In particular, comparisons with valine-alanine based linkers have been conducted, examining differences in preparation processes and in vitro characteristics . These studies contribute to understanding the relative advantages of different linker chemistries in ADC development.
Structure-Function Relationships
Investigations into structure-function relationships have examined how the specific chemical architecture of Amino-Tri-(carboxyethoxymethyl)-methane influences:
Comparison with Related Compounds
Amino-Tri-(carboxyethoxymethyl)-methane belongs to a broader class of multifunctional linker molecules used in bioconjugation. A comparative analysis with related compounds helps contextualize its unique properties:
| Compound Type | Key Structural Features | Distinguishing Characteristics | Relative Advantages |
|---|---|---|---|
| Amino-Tri-(carboxyethoxymethyl)-methane | Three carboxyethoxymethyl groups with central amine | Multiple carboxylic acid termini, single amine functional group | Balanced hydrophilicity, multiple conjugation sites |
| Valine-Alanine Based Linkers | Peptide backbone with specific amino acid sequence | Enzymatically cleavable | Site-specific release in lysosomal environment |
| PEG-Based Linkers | Polyethylene glycol chains of varying lengths | Highly hydrophilic, flexible | Enhanced solubility, reduced immunogenicity |
| Disulfide-Containing Linkers | Disulfide bonds within structure | Redox-sensitive | Selective release in reducing environments |
This comparison demonstrates that while several linker technologies are available for bioconjugation applications, Amino-Tri-(carboxyethoxymethyl)-methane offers a specific combination of properties that make it particularly suitable for certain applications in drug delivery systems .
Future Perspectives and Research Directions
The continuing development of targeted therapeutics suggests several promising directions for future research involving Amino-Tri-(carboxyethoxymethyl)-methane:
Optimization of Conjugation Chemistry
Further refinement of conjugation protocols using Amino-Tri-(carboxyethoxymethyl)-methane could enhance:
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Conjugation efficiency
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Site-specificity of attachment
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Scalability of manufacturing processes
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Reproducibility of conjugate characteristics
These improvements would address current limitations in bioconjugate production processes .
Expansion to New Therapeutic Modalities
Beyond traditional small molecule cytotoxins, Amino-Tri-(carboxyethoxymethyl)-methane could potentially facilitate the delivery of:
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Oligonucleotides and gene therapy agents
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Immunomodulatory compounds
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Diagnostic imaging agents
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Radiotherapeutics
This expansion would broaden the scope of targeted delivery applications beyond oncology into other therapeutic areas .
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